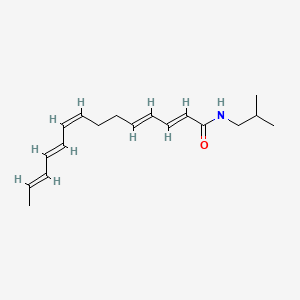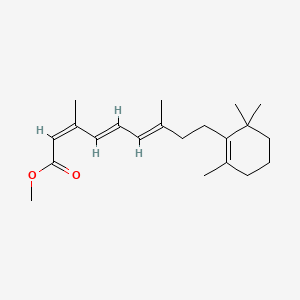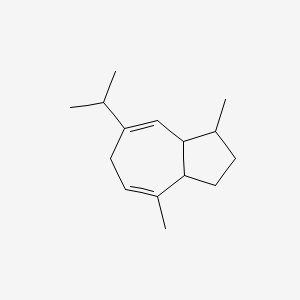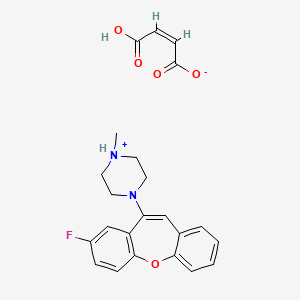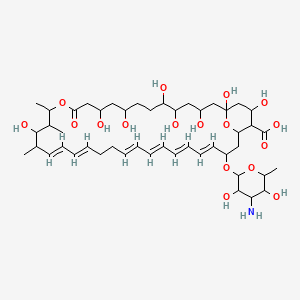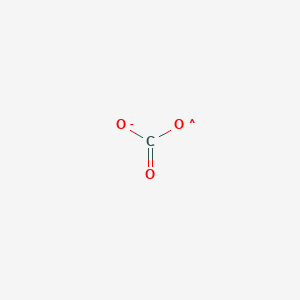
Carbonate radical
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trioxidocarbonate(.1-) is a carbon oxoanion. It is a conjugate base of a hydroxidodioxidocarbon(.).
Scientific Research Applications
Photochemical Reactions in Surface Waters
Carena and Vione (2016) discuss the role of the carbonate radical in transforming natural compounds and xenobiotics in surface waters, highlighting its formation through the photochemical reaction of peroxynitrite and carbon dioxide. This process accounts for up to 15% of this compound generation, emphasizing its significance in aquatic environments (Carena & Vione, 2016).
Oxidative Radical Generation and Organic Matter Degradation
Yan et al. (2019) elaborate on the this compound's formation via reactions with hydroxyl radicals or triplet states of dissolved organic matter, affecting the photobleaching and reactivity of dissolved organic matter in sunlit surface water. This study reveals the radical's role in environmental processes and advanced oxidation technologies (Yan et al., 2019).
Degradation of Pharmaceuticals and Personal Care Products
Zhou et al. (2020) investigate the this compound's selectivity and kinetics in degrading various pharmaceuticals and personal care products (PPCPs), demonstrating its effectiveness against compounds with specific functional groups. This study highlights the potential of carbonate radicals in water treatment and pollution mitigation (Zhou et al., 2020).
Implications for Epigenetics and DNA Damage
Fleming and Burrows (2020) present a paradigm shift by suggesting that the this compound, rather than the hydroxyl radical, plays a crucial role in oxidative DNA damage under cellular conditions. This insight into the radical's biochemistry could impact our understanding of genetic regulation and the effects of oxidative stress (Fleming & Burrows, 2020).
Advanced Oxidation Processes and Water Treatment
Liu et al. (2016) and others have explored the role of the this compound in advanced oxidation processes for water treatment, such as the degradation of oxytetracycline and other contaminants. These studies emphasize the radical's utility in environmental remediation and the importance of understanding its reactions under various conditions (Liu et al., 2016).
Properties
Molecular Formula |
CO3- |
|---|---|
Molecular Weight |
60.009 g/mol |
InChI |
InChI=1S/CHO3/c2-1(3)4/h(H,2,3)/p-1 |
InChI Key |
ZHUXMBYIONRQQX-UHFFFAOYSA-M |
SMILES |
C(=O)([O-])[O] |
Canonical SMILES |
C(=O)([O-])[O] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B1238951.png)
![(1R,2R,9R,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1238955.png)
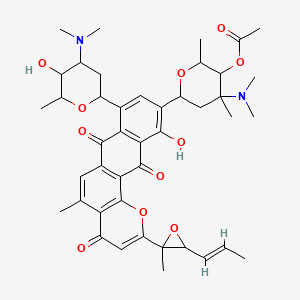
![1-benzyl-3-[(E)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B1238957.png)

